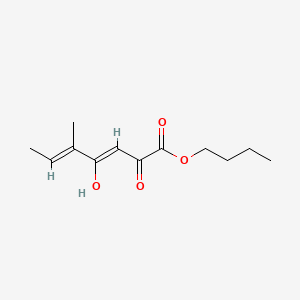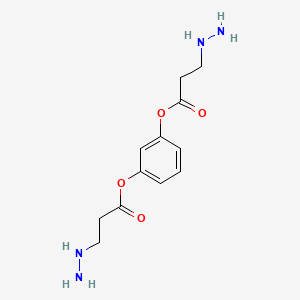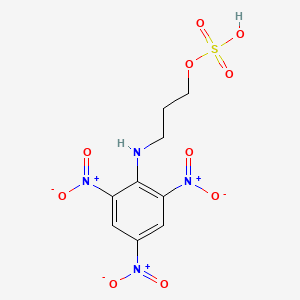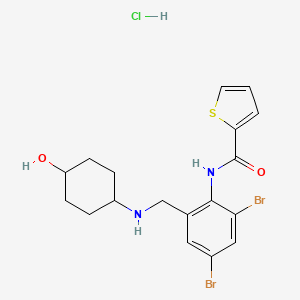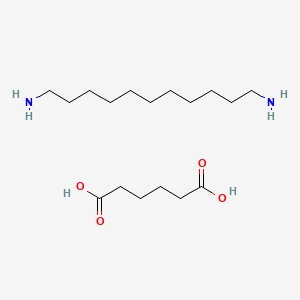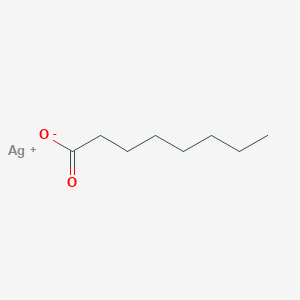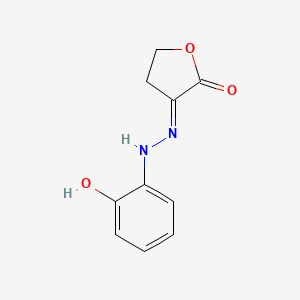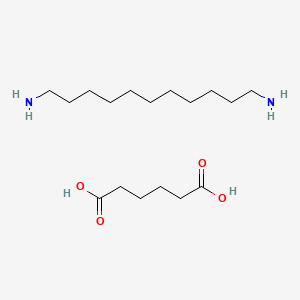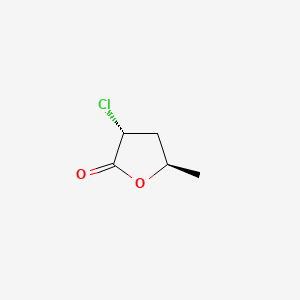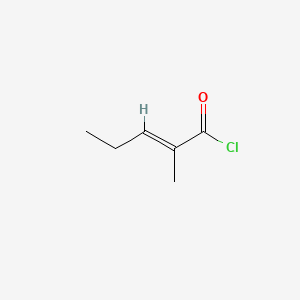
2-Methylpent-2-enoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpent-2-enoyl chloride, also known as 2-Pentenoyl chloride, 2-methyl-, is an organic compound with the molecular formula C6H9ClO. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of both an alkene and an acyl chloride functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methylpent-2-enoyl chloride can be synthesized through several methods. One common method involves the reaction of 2-methylpent-2-enoic acid with thionyl chloride (SOCl2). The reaction typically proceeds under reflux conditions, where the carboxylic acid group is converted into an acyl chloride group, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) gases as by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For example, the use of phosphorus trichloride (PCl3) or oxalyl chloride (COCl)2 as chlorinating agents can be employed to achieve higher yields and purity. The reaction conditions are carefully controlled to ensure the safety and efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylpent-2-enoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Addition Reactions: The alkene group can participate in addition reactions, such as hydrogenation and halogenation.
Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and water can react with this compound to form esters, amides, and carboxylic acids, respectively. These reactions typically occur at room temperature or under mild heating.
Addition Reactions: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium or platinum catalyst. Halogenation can be achieved using halogens like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Esters: Formed by the reaction with alcohols.
Amides: Formed by the reaction with amines.
Carboxylic Acids: Formed by the reaction with water.
Hydrogenated Products: Formed by the addition of hydrogen across the double bond.
Halogenated Products: Formed by the addition of halogens across the double bond.
Wissenschaftliche Forschungsanwendungen
2-Methylpent-2-enoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound can be used in the preparation of polymers and copolymers with specific properties.
Biological Studies: It is employed in the synthesis of biologically active molecules and probes for studying enzyme mechanisms and metabolic pathways.
Material Science: The compound is used in the development of advanced materials with unique chemical and physical properties.
Wirkmechanismus
The mechanism of action of 2-Methylpent-2-enoyl chloride involves its reactivity towards nucleophiles and electrophiles. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The alkene group can undergo addition reactions, further expanding the compound’s reactivity profile. These reactions are facilitated by the electronic and steric properties of the molecule, which influence its reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
2-Methylpent-2-enoyl chloride can be compared with other similar compounds, such as:
2-Methylbut-2-enoyl chloride: Similar in structure but with a shorter carbon chain.
2,4-Dimethylpent-2-enoyl chloride: Contains an additional methyl group, affecting its reactivity and steric properties.
2-Methylhex-2-enoyl chloride: Has a longer carbon chain, influencing its physical properties and reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of an alkene and an acyl chloride functional group, which provides a versatile platform for various chemical transformations. Its reactivity and selectivity make it a valuable compound in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
55764-37-9 |
|---|---|
Molekularformel |
C6H9ClO |
Molekulargewicht |
132.59 g/mol |
IUPAC-Name |
(E)-2-methylpent-2-enoyl chloride |
InChI |
InChI=1S/C6H9ClO/c1-3-4-5(2)6(7)8/h4H,3H2,1-2H3/b5-4+ |
InChI-Schlüssel |
JTQXJDWMNNIVRS-SNAWJCMRSA-N |
Isomerische SMILES |
CC/C=C(\C)/C(=O)Cl |
Kanonische SMILES |
CCC=C(C)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


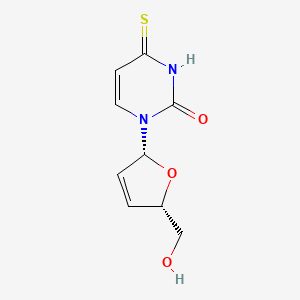
![4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl-](/img/structure/B12662161.png)
